Vitamin E Nicotinate
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Overview
Description
Tocopheryl nicotinate, also known as vitamin E nicotinate, is an ester formed from tocopherol (vitamin E) and nicotinic acid (vitamin B3). This compound is recognized for its potent antioxidant properties and is commonly used in dietary supplements and cosmetics. Tocopheryl nicotinate combines the benefits of both tocopherol and nicotinic acid, making it a valuable compound in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocopheryl nicotinate is synthesized through the esterification of tocopherol with nicotinic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, tocopheryl nicotinate is produced by reacting tocopherol with nicotinic acid in the presence of a suitable catalyst. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, contributing to its antioxidant activity.
Substitution: Esterification is a key substitution reaction involved in the synthesis of tocopheryl nicotinate.
Common Reagents and Conditions:
Oxidation: Common reagents include reactive oxygen species (ROS) and other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Catalysts like sulfuric acid or other strong acids are typically used in the esterification process.
Major Products Formed: The primary product formed from these reactions is tocopheryl nicotinate itself, which exhibits enhanced stability and bioavailability compared to its individual components .
Scientific Research Applications
Tocopheryl nicotinate has a wide range of applications in scientific research:
Mechanism of Action
Tocopheryl nicotinate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and prevents lipid peroxidation, protecting cells from oxidative damage.
Lipid Regulation: The compound reduces total serum cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.
Cell Signaling: Tocopheryl nicotinate activates mitogen-activated protein kinases, influencing various cellular processes.
Comparison with Similar Compounds
Tocopheryl nicotinate is unique due to its combined properties of tocopherol and nicotinic acid. Similar compounds include:
Tocopheryl Acetate: An ester of tocopherol and acetic acid, commonly used in dietary supplements and cosmetics.
Tocopheryl Succinate: An ester of tocopherol and succinic acid, known for its antioxidant properties.
Tocopheryl Linoleate: An ester of tocopherol and linoleic acid, used in skincare products for its moisturizing effects.
Tocopheryl nicotinate stands out due to its dual benefits of antioxidant activity and lipid regulation, making it a versatile compound in various applications .
Properties
CAS No. |
16676-75-8 |
---|---|
Molecular Formula |
C35H53NO3 |
Molecular Weight |
535.8 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1 |
InChI Key |
MSCCTZZBYHQMQJ-BRALORKRSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Key on ui other cas no. |
51898-34-1 43119-47-7 16676-75-8 |
Synonyms |
3-dl-alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer tocopheryl nicotinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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